1,1,1,3,3-Pentafluorobutane is a fluorinated hydrocarbon with the molecular formula and a molecular weight of approximately 148.07 g/mol. This compound is notable for its unique properties, including high volatility and low solubility in water, making it an interesting candidate for various applications in chemical synthesis and industry. It is commonly referred to as HFC-365mfc and is characterized as a colorless liquid with a slightly ethereal odor .
1,1,1,3,3-Pentafluorobutane is synthesized primarily from 1,1,1,3,3-pentachlorobutane through a reaction with hydrogen fluoride. This compound falls under the category of fluorinated hydrocarbons and is classified as a hazardous substance due to its flammability and potential irritant effects on skin and eyes . Its Chemical Abstracts Service Registry Number is 406-58-6.
The primary method for synthesizing 1,1,1,3,3-pentafluorobutane involves the liquid-phase fluorination of 1,1,1,3,3-pentachlorobutane using hydrogen fluoride. The reaction typically occurs in a specialized reactor that includes both low-temperature (60-90°C) and high-temperature (90-140°C) zones to optimize the reaction conditions .
The molar ratio of hydrogen fluoride to 1,1,1,3,3-pentachlorobutane generally ranges from 6:1 to 15:1. Liquid-phase fluorination catalysts such as antimony pentachloride or tin tetrachloride are often employed to enhance the reaction efficiency . The process also involves continuous feeding of reactants into the reactor to maintain high yield and purity of the final product.
The molecular structure of 1,1,1,3,3-pentafluorobutane reveals a carbon backbone with five fluorine atoms attached. This arrangement significantly influences its chemical behavior and reactivity. The presence of both chlorine and fluorine atoms imparts distinct chemical properties that make it highly reactive compared to similar compounds.
1,1,1,3,3-Pentafluorobutane can undergo various chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions used. For instance:
The mechanism of action for 1,1,1,3,3-pentafluorobutane involves its interaction with molecular targets during chemical reactions. The compound's reactivity is primarily influenced by the presence of chlorine and fluorine atoms. This allows it to participate in various substitution, reduction, and oxidation reactions depending on the reaction conditions employed.
1,1,1,3,3-Pentafluorobutane has several applications across various fields:
Liquid-phase fluorination employing antimony pentachloride (SbCl₅) or tin tetrachloride (SnCl₄) represents the predominant industrial method for synthesizing 1,1,1,3,3-pentafluorobutane (HFC-365mfc). These Lewis acid catalysts facilitate halogen exchange reactions where chlorine atoms in chlorinated precursors are substituted by fluorine atoms from hydrogen fluoride (HF). The catalytic mechanism involves the in situ formation of mixed halide complexes – when SbCl₅ contacts HF at elevated temperatures, it transforms into SbCl₃F₂, the active catalytic species that exhibits superior activity compared to pure pentachloride [1] [7].
This catalytic system operates optimally at temperatures between 90-150°C under pressures of 6-12 bar. Maintaining catalyst integrity is crucial, as temperatures exceeding 150°C promote reduction of Sb(V) to Sb(III), leading to catalyst deactivation. Industrial implementations typically achieve 80-95% conversion of chlorinated precursors with HFC-365mfc selectivities of 85-90% under optimized conditions. Reactor materials require exceptional corrosion resistance, with industrial installations utilizing Hastelloy, Monel, or fluoropolymer-lined vessels to withstand the aggressive HF environment [1] [7].
Advanced reactor designs incorporate multiple temperature zones to maximize conversion efficiency and product yield while minimizing side reactions. These systems typically feature a low-temperature reaction zone (60-90°C) where the chlorinated precursor (e.g., 1,1,1,3,3-pentachlorobutane, HCC-360jfa) initially contacts the catalyst, followed by a high-temperature reaction zone (90-140°C) where fresh HF is introduced to drive the reaction to completion [1].
This staged approach addresses the kinetic and thermodynamic challenges inherent in multi-step fluorination. The lower temperature zone prevents rapid catalyst deactivation and controls exothermic reactions during initial fluorination steps, while the higher temperature zone provides the necessary activation energy for replacing the more stubborn chlorine atoms in intermediate compounds. Reactants are strategically introduced: HCC-360jfa enters the low-temperature zone, fresh HF feeds into the high-temperature zone, and circulating HF enters both zones simultaneously to maintain optimal stoichiometry. This configuration, operating at 1.0-1.5 MPa with HF-to-precursor molar ratios of 6:1 to 15:1, significantly enhances overall conversion efficiency compared to single-zone reactors [1] [7].
Table 1: Multi-Zone Reactor Operating Parameters for HFC-365mfc Synthesis
Parameter | Low-Temperature Zone | High-Temperature Zone | Overall System |
---|---|---|---|
Temperature Range (°C) | 60-90 | 90-140 | 60-140 |
Primary Function | Initial chlorination | Final fluorination | Complete conversion |
Fresh HF Introduction | No | Yes | Controlled feed |
Precursor Introduction | Yes | No | Staged addition |
Pressure (MPa) | 1.0-1.5 | ||
HF:Precursor Molar Ratio | 6:1 to 15:1 |
Gas-phase fluorination routes utilize vapor-phase reactions between chlorinated hydrocarbons and anhydrous hydrogen fluoride over solid catalysts. These processes require substantial HF excess (typically 10:1 to 20:1 molar ratios) to drive equilibrium-limited reactions toward complete fluorination while mitigating catalyst deactivation through HCl removal. The reaction stoichiometry follows:
C₄H₅Cl₅ + 5HF → C₄H₅F₅ + 5HCl
However, practical implementation necessitates HF excess beyond stoichiometric requirements due to the reversible nature of the halogen exchange reactions and competing oligomerization/pyrolysis side reactions at elevated temperatures. This HF excess facilitates: (1) Improved reaction kinetics through mass action principles; (2) Reduced coke formation on catalyst surfaces; and (3) Efficient product separation through subsequent azeotropic distillation [3] [7].
The unreacted HF presents both economic and engineering challenges, necessitating sophisticated recovery systems. Industrial implementations typically employ a cascade separation approach where crude reaction products undergo initial degassing to remove HCl, followed by HF stripping and finally high-purity distillation. The recovered HF is recycled to the reactor feed stream, significantly reducing raw material consumption and waste generation [3].
Gas-phase fluorination employs supported Lewis acid catalysts that facilitate chlorine-fluorine exchange through heterogeneous reaction mechanisms. These catalysts typically consist of chromium(III) oxides, aluminum fluorides, or mixed metal fluorides (e.g., Cr/Mg/Al composites) deposited on high-surface-area supports. The catalytic cycle involves:
Catalyst design requires balancing acidity, surface area, and thermal stability. Chromium-based catalysts exhibit superior activity at 300-400°C but suffer from gradual fluoride migration and surface area reduction during operation. Aluminum fluoride catalysts offer enhanced thermal stability but typically deliver lower conversion rates. Promoters such as nickel, zinc, or cerium enhance activity and longevity by modifying acid site distribution and strengthening metal-fluorine bonds [3].
Table 2: Performance Characteristics of Gas-Phase Fluorination Catalysts
Catalyst Type | Optimal Temperature (°C) | HF:Substrate Ratio | Conversion (%) | HFC-365mfc Selectivity (%) |
---|---|---|---|---|
Chromium(III) Oxide | 350-400 | 12:1 | 70-80 | 75-85 |
Aluminium Fluoride | 300-350 | 15:1 | 60-70 | 80-90 |
Cr/Mg/Al Composite | 325-375 | 10:1 | 75-85 | 85-92 |
Zinc-Promoted Cr₂O₃ | 340-390 | 11:1 | 80-88 | 82-88 |
The synthesis of HFC-365mfc predominantly utilizes two chlorinated precursors: 1,1,1,3,3-pentachlorobutane (HCC-360jfa) and 1,1,1-trichloroethane (TCE). HCC-360jfa undergoes direct fluorination via SbCl₅ catalysis as previously described, representing the most direct route with fewer reaction steps [1]. The reaction proceeds through sequential chlorine-fluorine exchanges:
C₄H₅Cl₅ → C₄H₅Cl₄F → C₄H₅Cl₃F₂ → C₄H₅Cl₂F₃ → C₄H₅ClF₄ → C₄H₅F₅
Alternatively, TCE serves as a building block for constructing the butane skeleton through telomerization reactions with chloroethene (vinyl chloride). This pathway involves catalytic addition of TCE across vinyl chloride followed by subsequent chlorination and fluorination steps:
Step 1: Cl₃C-CH₃ + CH₂=CHCl → Cl₃C-CH₂-CH₂-CHCl₂ (1,1,1,3,3-pentachlorobutane)Step 2: Cl₃C-CH₂-CH₂-CHCl₂ + 5HF → F₃C-CH₂-CH₂-CHF₂ + 5HCl
While more circuitous, the TCE route leverages readily available commodity chemicals and avoids specialized precursor synthesis. However, it introduces additional purification challenges due to intermediate byproducts and requires precise control over telomerization selectivity [7].
Innovative approaches employ fluorinated co-reactants to improve reaction efficiency and selectivity. These systems utilize partially fluorinated intermediates such as 1,1,1-trifluoro-2-chloroethane (HCFC-133a) or 1,1-difluoro-1-chloroethane (HCFC-142b) that react with dichloroethylene or vinyl fluoride through catalytic coupling. The co-reactant strategy offers several advantages:
For example, HFC-365mfc synthesis via HCFC-133a coupling proceeds through:
CF₃CH₂Cl + CH₂=CHCl → CF₃CH₂CH₂CHCl₂ (intermediate)CF₃CH₂CH₂CHCl₂ + 2HF → CF₃CH₂CH₂CHF₂ + 2HCl
These co-reactant systems demonstrate particular utility in fluidized-bed gas-phase reactors where precise stoichiometric control over multiple feed streams optimizes intermediate formation. Catalyst development focuses on bifunctional materials incorporating both acid sites for fluorination and metal sites (e.g., Pd, Cu) for C-C coupling reactions [3] [7].
Table 3: Comparative Analysis of HFC-365mfc Precursor Systems
Precursor System | Reaction Steps | HF Consumption (mol/mol product) | Key Advantages | Process Challenges |
---|---|---|---|---|
HCC-360jfa (direct) | 1 | 5-8 | Simple process, high yields | Corrosion management, catalyst recycle |
Telomerization (TCE + VC) | 3 | 5-7 | Commodity starting materials | Byproduct formation, complex purification |
HCFC-133a + Vinyl Chloride | 2 | 2-3 | Reduced HF consumption, milder conditions | Precise stoichiometry control required |
Tables of Key Compounds
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7